molecular formula C13H30ClNO7S B14484384 N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate CAS No. 66143-48-4

N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate

Cat. No.: B14484384
CAS No.: 66143-48-4
M. Wt: 379.90 g/mol
InChI Key: KWZDZAHMCYKUJL-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a trimethylammonium group, an octyloxy group, and a sulfonyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate typically involves the reaction of N,N,N-trimethylethanolamine with octyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting intermediate is then treated with perchloric acid to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the octyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfide derivatives, and various substituted ammonium compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The sulfonyl group plays a crucial role in its reactivity, allowing it to form stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N,N-Trimethyl-2-(octanoyloxy)ethanaminium: Similar in structure but with an octanoyloxy group instead of an octyloxy group.

    N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium: Contains a phosphonooxy group, making it different in terms of reactivity and applications.

Uniqueness

N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate is unique due to its combination of the trimethylammonium group, octyloxy group, and sulfonyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

66143-48-4

Molecular Formula

C13H30ClNO7S

Molecular Weight

379.90 g/mol

IUPAC Name

trimethyl(2-octoxysulfonylethyl)azanium;perchlorate

InChI

InChI=1S/C13H30NO3S.ClHO4/c1-5-6-7-8-9-10-12-17-18(15,16)13-11-14(2,3)4;2-1(3,4)5/h5-13H2,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

KWZDZAHMCYKUJL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCOS(=O)(=O)CC[N+](C)(C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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